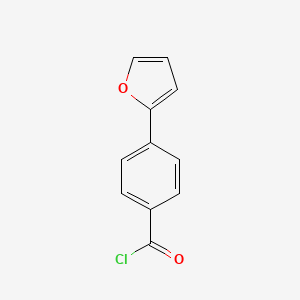

4-(2-Furyl)benzoyl chloride

Übersicht

Beschreibung

4-(2-Furyl)benzoyl chloride is an organic compound with the molecular formula C11H7ClO2 It is characterized by the presence of a benzoyl chloride group attached to a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(2-Furyl)benzoyl chloride can be synthesized through the acylation of 2-furyl compounds using benzoyl chloride in the presence of a catalyst. One common method involves the Schotten-Baumann reaction, where an amine or alcohol reacts with benzoyl chloride in the presence of an aqueous alkaline solution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Schotten-Baumann reactions, utilizing optimized conditions to maximize yield and purity. The reaction is carried out in reactors with controlled temperature and pH to ensure efficient conversion.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution with Amines

4-(2-Furyl)benzoyl chloride participates in nucleophilic acyl substitution reactions with primary and secondary amines to form substituted benzamides. This reaction is central to its utility in synthesizing bioactive molecules.

Example Reaction :

Reaction with substituted anilines (e.g., 4-ethylaniline) under basic conditions (K₂CO₃, acetonitrile, reflux) yields 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides .

Key Observations :

-

The 2-furyl group enhances electrophilicity at the carbonyl carbon, facilitating amine attack .

-

Reactions proceed efficiently in polar aprotic solvents (e.g., acetonitrile) with mild bases .

Formation of Heterocyclic Derivatives

The furyl moiety enables cyclization reactions for synthesizing fused heterocycles. For example, this compound serves as a precursor in the synthesis of thiazole and oxadiazole derivatives via reactions with thiosemicarbazides or hydrazines .

Reaction Pathway :

-

Condensation with thiosemicarbazide to form thiosemicarbazones.

-

Cyclization with ethyl bromopyruvate yields thiazole derivatives .

Applications :

Reactivity in Friedel-Crafts Acylation

While direct evidence for this compound in Friedel-Crafts reactions is limited, analogous benzoyl chlorides (e.g., benzoyl chloride) are known to undergo this reaction. The electron-withdrawing furyl group likely reduces electrophilicity compared to unsubstituted benzoyl chloride, necessitating stronger Lewis acid catalysts (e.g., AlCl₃) .

Theoretical Considerations :

-

Competitive side reactions (e.g., dimerization) may occur in non-polar solvents like chlorobenzene .

Hydrolysis and Stability

Hydrolysis Reaction :

Conditions :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 4-(2-furyl)benzoyl chloride is in the field of medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly against cholinesterases, which are critical targets in treating neurodegenerative diseases such as Alzheimer's .

- Case Study: Enzyme Inhibition

Organic Synthesis

In organic synthesis, this compound is utilized to introduce the furyl group into various molecular frameworks. This application is particularly valuable in developing new materials and compounds with unique properties.

- Example: Synthesis of Novel Compounds

Agrochemicals

Beyond medicinal uses, this compound has potential applications in agrochemicals. Its reactivity allows it to be used in synthesizing pesticides and herbicides that require specific functional groups for biological activity.

Material Science

In material science, this compound can be utilized to modify polymers or develop new materials with tailored properties. Its ability to form covalent bonds with various substrates makes it suitable for creating functionalized surfaces or coatings.

Wirkmechanismus

The mechanism of action of 4-(2-Furyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of amides and esters. The furan ring can participate in various reactions, including electrophilic aromatic substitution and oxidation-reduction processes .

Molecular Targets and Pathways:

Nucleophilic Attack: The benzoyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds.

Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furans.

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride: Similar in structure but lacks the furan ring.

Furfuryl Chloride: Contains a furan ring but lacks the benzoyl group.

4-(2-Furyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

Uniqueness: 4-(2-Furyl)benzoyl chloride is unique due to the combination of the benzoyl chloride group and the furan ring, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-(2-Furyl)benzoyl chloride is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of benzoyl chloride, characterized by the presence of a furyl group, which is known for its diverse pharmacological properties. This article will delve into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H7ClO

- Molecular Weight : 192.62 g/mol

- Structure : The compound features a benzoyl moiety attached to a 2-furyl group, enhancing its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The following mechanisms have been proposed based on available literature:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmission.

- Microtubule Dynamics : Similar to other benzoyl derivatives, it may influence microtubule assembly and stability, affecting cellular processes like mitosis and intracellular transport.

- Reactive Oxygen Species (ROS) Generation : The furyl group can participate in redox reactions, leading to increased ROS levels that may induce oxidative stress in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Caspase activation, G1 phase arrest |

| HeLa (Cervical) | 12.5 | Induction of oxidative stress |

| A549 (Lung) | 18.7 | Microtubule disruption |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Study on Anticancer Effects : A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings.

- Antimicrobial Efficacy Evaluation : Another research project focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated potent activity with an MIC comparable to standard antibiotics, suggesting its potential use in treating resistant infections.

Eigenschaften

IUPAC Name |

4-(furan-2-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVAUONZJRXJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428728 | |

| Record name | 4-(2-Furyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713147-42-3 | |

| Record name | 4-(2-Furyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.